molecular formula C22H15Cl2N3O4 B12205298 6,8-dichloro-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide

6,8-dichloro-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide

Cat. No.: B12205298
M. Wt: 456.3 g/mol
InChI Key: JGGYUYVSMGXIPB-UHFFFAOYSA-N
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Description

6,8-dichloro-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chromene core, dichloro substituents, and an oxadiazole moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-hydroxyacetophenone and malononitrile under basic conditions.

    Introduction of Dichloro Substituents: The dichloro substituents can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Oxadiazole Moiety: The oxadiazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids.

    Coupling Reactions: The final step involves coupling the chromene core with the oxadiazole moiety using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxo group in the chromene core, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxychromene derivatives.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The chromene core and oxadiazole moiety contribute to its binding affinity and specificity towards certain enzymes and receptors. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, leading to its potential anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde: Shares the chromene core and dichloro substituents but lacks the oxadiazole moiety.

    2-(6,8-Dichloro-4-oxo-3(4H)-quinazolinyl)-N-(3,4-dichlorophenyl)acetamide: Contains a quinazoline core instead of a chromene core but has similar dichloro substituents.

Uniqueness

The uniqueness of 6,8-dichloro-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide lies in its combination of the chromene core, dichloro substituents, and oxadiazole moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C22H15Cl2N3O4

Molecular Weight

456.3 g/mol

IUPAC Name

6,8-dichloro-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]chromene-2-carboxamide

InChI

InChI=1S/C22H15Cl2N3O4/c23-14-8-15-17(28)10-18(30-20(15)16(24)9-14)22(29)25-21-19(26-31-27-21)13-6-5-11-3-1-2-4-12(11)7-13/h5-10H,1-4H2,(H,25,27,29)

InChI Key

JGGYUYVSMGXIPB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NON=C3NC(=O)C4=CC(=O)C5=C(O4)C(=CC(=C5)Cl)Cl

Origin of Product

United States

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